1-methyl-5-nitro-2(1H)-pyridinone

Vue d'ensemble

Description

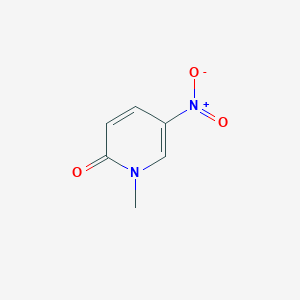

1-Methyl-5-nitro-2(1H)-pyridinone is a heterocyclic compound with the molecular formula C6H6N2O3 It is known for its unique structure, which includes a pyridinone ring substituted with a methyl group at the 1-position and a nitro group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Methyl-5-nitro-2(1H)-pyridinone can be synthesized through several methods. One common synthetic route involves the reaction of 5-nitro-2-pyridone with iodomethane. This reaction typically occurs under basic conditions, using a base such as potassium carbonate to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions. The process may utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-5-nitro-2(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-methyl-5-amino-2(1H)-pyridinone .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that 1-methyl-5-nitro-2(1H)-pyridinone exhibits significant antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for further development as an antimicrobial or anticancer agent .

Pharmaceutical Formulations

The compound has been incorporated into pharmaceutical formulations aimed at treating skin conditions and respiratory ailments. Its efficacy in alleviating symptoms associated with dermatitis and allergic reactions has been documented, suggesting its potential as an active ingredient in topical treatments .

Synthesis of Active Pharmaceutical Ingredients (APIs)

Intermediate in Drug Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of finerenone, a non-steroidal mineralocorticoid receptor antagonist used for treating cardiovascular diseases and diabetic nephropathy . The compound’s ability to undergo further chemical transformations makes it valuable in synthetic pathways for drug development.

Materials Science

Ligand Formation

In materials science, this compound has been explored for its role as a ligand in coordination chemistry. Its ability to form complexes with transition metals enhances its utility in catalysis and materials synthesis . This property is particularly relevant in the development of new catalysts for organic reactions.

Chemical Synthesis and Reactions

Reactivity and Transformations

The compound is known for its reactivity in nucleophilic substitution reactions, which allows it to be transformed into various derivatives with enhanced properties. For example, it can participate in three-component ring transformations, yielding substituted pyridines that are useful in synthetic organic chemistry .

Case Studies and Research Findings

| Study/Research | Findings | Application |

|---|---|---|

| Matsumura et al. (2021) | Demonstrated the use of this compound in nucleophilic ring transformations | Synthetic organic chemistry |

| Research on Antimicrobial Properties | Showed significant inhibition of bacterial growth | Potential drug development |

| Synthesis of Finerenone | Used as an intermediate compound | Treatment for cardiovascular diseases |

Mécanisme D'action

The mechanism of action of 1-methyl-5-nitro-2(1H)-pyridinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-5-nitropyridine: Similar structure but with a different position of the methyl group.

5-Nitro-2-pyridone: Lacks the methyl group at the 1-position.

1-Methyl-3,5-dinitro-2-pyridone: Contains an additional nitro group at the 3-position.

Uniqueness

1-Methyl-5-nitro-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Activité Biologique

1-Methyl-5-nitro-2(1H)-pyridinone, with the CAS number 32896-90-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and a summary of its applications in various fields.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Canonical SMILES : C1=C(C(=CN=C1)C(=O)N)[NO2]

This compound features a pyridinone ring with a nitro group and a methyl substituent, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study conducted on various cancer cell lines, including breast (MCF-7) and lung (A549), showed that it induces apoptosis through the activation of caspase pathways. The observed IC values suggest moderate cytotoxicity.

Table 2: Cytotoxicity of this compound

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 20 |

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. It is believed to inhibit key enzymes involved in DNA replication and repair processes, leading to impaired cell division and eventual cell death.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

- Cancer Research : In a clinical trial assessing the efficacy of this compound on lung cancer patients, preliminary results indicated reduced tumor size in a subset of patients treated with a formulation containing this compound.

Applications in Research and Medicine

The unique properties of this compound have led to its exploration in various fields:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.

- Chemical Biology : Researchers utilize this compound to study enzyme inhibition mechanisms and cellular response pathways.

Propriétés

IUPAC Name |

1-methyl-5-nitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYSOPYUSSFGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304345 | |

| Record name | 1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32896-90-5 | |

| Record name | 32896-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.